5-Deschlorolifitegrast
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Overview
Description
5-Deschlorolifitegrast is a chemical compound with the molecular formula C29H25ClN2O7S and a molecular weight of 581.04. It is a derivative of lifitegrast, which is known for its use in treating dry eye disease. This compound is primarily used in neurology research and as a reference material in analytical standards .
Preparation Methods
The preparation of 5-Deschlorolifitegrast involves several synthetic routes and reaction conditions. One common method includes the reaction of benzofuran-6-carbonyl chloride with 5-chloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity .
Chemical Reactions Analysis
5-Deschlorolifitegrast undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles like hydroxide ions.
Hydrolysis: This reaction involves the breaking of a chemical bond by the addition of water. Acidic or basic conditions are often used to facilitate hydrolysis.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
5-Deschlorolifitegrast has a wide range of scientific research applications, including:
Chemistry: It is used as a reference material in analytical chemistry for the calibration of instruments and validation of methods.
Biology: It is used in studies related to cellular signaling and receptor interactions.
Medicine: It is investigated for its potential therapeutic effects in neurological disorders and inflammatory diseases.
Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes
Mechanism of Action
The mechanism of action of 5-Deschlorolifitegrast involves its binding to the integrin lymphocyte function-associated antigen-1 (LFA-1) on the surface of leukocytes. This binding blocks the interaction of LFA-1 with intercellular adhesion molecule-1 (ICAM-1), which is overexpressed in certain inflammatory conditions. By inhibiting this interaction, this compound reduces the recruitment and activation of T-cells, thereby decreasing inflammation .
Comparison with Similar Compounds
5-Deschlorolifitegrast is similar to lifitegrast, which is also an LFA-1 antagonist used in the treatment of dry eye disease. this compound lacks a chlorine atom that is present in lifitegrast, which may result in different pharmacokinetic and pharmacodynamic properties. Other similar compounds include:
Lifitegrast: Used for dry eye disease treatment.
SAR 1118: Another LFA-1 antagonist with similar applications.
SHP-606: A derivative of lifitegrast with potential therapeutic uses
This compound’s unique structure and properties make it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
2322380-15-2 |
---|---|
Molecular Formula |
C29H25ClN2O7S |
Molecular Weight |
581.0 g/mol |
IUPAC Name |
(2S)-2-[[2-(1-benzofuran-6-carbonyl)-5-chloro-3,4-dihydro-1H-isoquinoline-6-carbonyl]amino]-3-(3-methylsulfonylphenyl)propanoic acid |
InChI |
InChI=1S/C29H25ClN2O7S/c1-40(37,38)21-4-2-3-17(13-21)14-24(29(35)36)31-27(33)23-8-7-20-16-32(11-9-22(20)26(23)30)28(34)19-6-5-18-10-12-39-25(18)15-19/h2-8,10,12-13,15,24H,9,11,14,16H2,1H3,(H,31,33)(H,35,36)/t24-/m0/s1 |
InChI Key |
UTAKOILOLQKSMB-DEOSSOPVSA-N |
Isomeric SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)C2=C(C3=C(CN(CC3)C(=O)C4=CC5=C(C=C4)C=CO5)C=C2)Cl |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)O)NC(=O)C2=C(C3=C(CN(CC3)C(=O)C4=CC5=C(C=C4)C=CO5)C=C2)Cl |
Origin of Product |
United States |
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